Kinome-Wide Selectivity: SNX2-1-108 vs. Parental Compound SNX14
In a head-to-head kinome-wide ATP-binding competition assay (KinomeScan) covering 442 human kinases, the parental HTS hit SNX14 tested at 10 μM inhibited a large fraction of kinases across the dendrogram. In contrast, SNX2-1-108 tested at 2 μM inhibited only two kinases—CDK8 and CDK19—with no detectable binding to any other kinase in the panel [1][2]. This represents a qualitative selectivity improvement achieved through medicinal chemistry optimization.
| Evidence Dimension | Number of kinases inhibited in a 442-kinase ATP-competition binding assay |
|---|---|
| Target Compound Data | SNX2-1-108 at 2 μM: inhibits 2 kinases (CDK8, CDK19) |
| Comparator Or Baseline | SNX14 at 10 μM: inhibits numerous kinases across multiple branches of the kinome dendrogram |
| Quantified Difference | Target compound inhibits 2 kinases vs. comparator inhibits >30 kinases (exact count not reported in published figure; visual dendrogram shows widespread inhibition) |
| Conditions | KinomeScan ATP-binding competition assay; 442 kinases; SNX2-1-108 at 2 μM, SNX14 at 10 μM (Porter et al., 2012, Fig. 2A–B) |
Why This Matters
For researchers requiring target-specific CDK8/19 inhibition without confounding off-target kinase effects in transcriptional or phenotypic assays, SNX2-1-108 provides a defined selectivity window that the promiscuous precursor SNX14 cannot offer.
- [1] Porter DC, et al. Proc Natl Acad Sci U S A. 2012;109(34):13799-804. Fig. 2A–B. PMID: 22869755. View Source
- [2] Roninson IB, et al. Inhibitors of genetic reprogramming – a new page in cancer therapy. Science First Hand. 2019;52(2). Figure panel comparing SNX14 and SNX2-1-108 kinome inhibition. View Source
